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Compound of Interest

Compound Name: rac 5-Keto Fluvastatin

Cat. No.: B024276 Get Quote

An In-depth Technical Guide to the Chemical Properties of 5-Keto Fluvastatin

Introduction
In the landscape of pharmaceutical development and manufacturing, the characterization of

impurities and degradation products is as critical as the analysis of the active pharmaceutical

ingredient (API) itself. 5-Keto Fluvastatin, also known as Fluvastatin EP Impurity D, represents

a significant process-related impurity and degradation product of Fluvastatin, a synthetic HMG-

CoA reductase inhibitor used for treating hypercholesterolemia.[1][2] Understanding the

chemical properties of this molecule is paramount for developing robust analytical methods,

ensuring drug product stability, and complying with stringent regulatory standards set by bodies

like the ICH.

This guide provides a comprehensive overview of the chemical properties of 5-Keto

Fluvastatin, designed for researchers, analytical scientists, and drug development

professionals. We will delve into its physicochemical characteristics, stability, spectroscopic

profile, and chromatographic analysis, offering field-proven insights into its behavior and

characterization.

Chemical Identity and Physicochemical Properties
5-Keto Fluvastatin is structurally similar to its parent compound, Fluvastatin, with the key

difference being the oxidation of the hydroxyl group at the C5 position of the heptenoic acid

side chain to a ketone. This seemingly minor modification significantly alters its polarity and

potential for intermolecular interactions.
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The fundamental identifiers and physicochemical properties of 5-Keto Fluvastatin are

summarized below.

Property Value Source(s)

IUPAC Name

(E)-7-[3-(4-fluorophenyl)-1-

propan-2-ylindol-2-yl]-3-

hydroxy-5-oxohept-6-enoic

acid

[1]

Synonyms

rac 5-Keto Fluvastatin,

Fluvastatin EP Impurity D, 3-

Hydroxy-5-keto fluvastatin

[1][2]

CAS Number 1160169-39-0 [1][3]

Molecular Formula C₂₄H₂₄FNO₄ [1][3]

Molecular Weight 409.45 g/mol [3]

Appearance Yellow to Dark Yellow Solid [2]

Melting Point >160°C [2]

pKa (Predicted) 4.20 ± 0.10 [2]

XLogP3 (Predicted) 3.4 [1]

Solubility and Stability
The solubility and stability profile of an impurity is critical for its isolation, storage, and for

developing appropriate analytical methods.

Solubility Profile
5-Keto Fluvastatin is a sparingly soluble compound. Its solubility is a key consideration for

sample preparation in chromatographic analysis.
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Solvent Solubility Source(s)

Chloroform Slightly Soluble [2]

DMSO Slightly Soluble [2]

Methanol Slightly Soluble [2]

Methanol-DMSO Soluble [3]

Causality Insight: The presence of both polar (carboxylic acid, hydroxyl, ketone) and non-polar

(indole, fluorophenyl) moieties results in limited solubility in a wide range of common solvents.

A mixture of solvents, such as Methanol-DMSO, is often required to achieve complete

dissolution for analysis.[3]

Stability and Storage
5-Keto Fluvastatin is reported to be hygroscopic.[2] Proper handling and storage are essential

to maintain its integrity as a reference standard.

Storage Conditions: Store at -20°C in a freezer under an inert atmosphere.[2]

Handling: Due to its hygroscopic nature, it should be handled in a controlled environment

(e.g., a glovebox with low humidity) to prevent water absorption, which could affect its purity

and mass determination.

Formation Pathway
5-Keto Fluvastatin is not a synthetic target for therapeutic use but rather an impurity that arises

during the synthesis or, more commonly, through the degradation of Fluvastatin. Forced

degradation studies, which intentionally stress an API under various conditions (acid, base,

oxidation, heat, light), are crucial for identifying potential degradation products like 5-Keto

Fluvastatin.[4][5] The formation involves the selective oxidation of the secondary alcohol at the

C5 position to a ketone.
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Fluvastatin
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5-Keto Fluvastatin
(5-Oxo Group)
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(e.g., H₂O₂, light, heat)
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Caption: Formation of 5-Keto Fluvastatin from Fluvastatin via oxidation.

Spectroscopic Characterization (Predicted)
While specific experimental spectra for 5-Keto Fluvastatin are not widely published, its structure

allows for the confident prediction of key spectroscopic features. Commercial suppliers of this

reference standard confirm the availability of such data upon purchase.[3][6]

Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Rationale

O-H Stretch (Alcohol) ~3400 (broad)
Presence of the C3-hydroxyl

group.

O-H Stretch (Carboxylic Acid) ~3300-2500 (very broad)

Characteristic broad

absorption of a hydrogen-

bonded carboxylic acid dimer.

C=O Stretch (Carboxylic Acid) ~1710
Carbonyl stretch of the

carboxylic acid.

C=O Stretch (Ketone) ~1685

Carbonyl stretch of the α,β-

unsaturated ketone in the side

chain.

C=C Stretch (Alkene) ~1630
Alkene stretch conjugated with

the ketone.

C=C Stretch (Aromatic) ~1600, 1500
Phenyl and indole ring

vibrations.

C-F Stretch ~1220
Strong absorption from the

fluorophenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: Key expected signals include the isopropyl methyl protons (doublet, ~1.5 ppm),

protons on the heptenoic acid chain (multiplets between 2.5-4.5 ppm), the vinyl protons

(doublets, ~6.5-7.5 ppm), and the aromatic protons from the indole and fluorophenyl rings

(multiplets, ~7.0-8.0 ppm). The absence of a proton signal corresponding to the C5 position

(which would be a carbinol proton in Fluvastatin) is a key indicator of oxidation.

¹³C NMR: The most downfield signal would be the ketone carbonyl carbon (C5) at ~198-205

ppm. The carboxylic acid carbonyl (C1) would appear around 175-180 ppm. Aromatic

carbons would resonate in the 110-165 ppm range, while the aliphatic carbons of the side

chain would be found in the upfield region (30-80 ppm).
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural

information through fragmentation patterns.

Molecular Ion: In high-resolution MS (HRMS), the protonated molecule [M+H]⁺ would have

an exact mass of approximately 410.1762, confirming the elemental composition

C₂₄H₂₅FNO₄⁺.

Key Fragmentation: The fragmentation of 5-Keto Fluvastatin under collision-induced

dissociation (CID) would likely involve characteristic losses. Cleavage of the C-C bonds

adjacent to the ketone is a common fragmentation pathway for ketones.[7] We can predict

cleavages on either side of the C5-keto group, as well as losses of water (H₂O) from the C3-

hydroxyl group and the loss of the carboxylic acid group (COOH).

Chromatographic Analysis
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for the

quantitative analysis of 5-Keto Fluvastatin. A well-developed, stability-indicating method can

effectively separate it from Fluvastatin and other related impurities.[8][9][10]

Sample Preparation HPLC System

API or
Formulation Sample

Dissolve in
Methanol/Water Filter (0.45 µm) Autosampler

(Inject 20 µL)
C18 Column

(e.g., 250 x 4.6 mm, 5 µm)
UV Detector

(e.g., 242 nm)
Data Acquisition

& Processing

Click to download full resolution via product page

Caption: General workflow for the HPLC analysis of 5-Keto Fluvastatin.

Protocol: Stability-Indicating RP-HPLC Method
This protocol is a representative method based on published literature for the analysis of

Fluvastatin and its impurities.[9][10] Method validation according to ICH guidelines is

mandatory for use in a regulated environment.
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1. Instrumentation:

HPLC system with a gradient or isocratic pump, autosampler, column oven, and UV/Vis or

Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., Agilent Zorbax C18, 250 mm x 4.6 mm, 5 µm

particle size).[10]

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01M potassium dihydrogen

orthophosphate, pH adjusted to 4.5) and an organic modifier (e.g., acetonitrile and/or

methanol). A common starting point could be a ratio like Methanol:Water (80:20, v/v).[10]

Flow Rate: 1.0 mL/min.[10]

Detection Wavelength: 242 nm or 305 nm, where both Fluvastatin and its impurities show

significant absorbance.[9]

Column Temperature: Ambient or controlled at 30°C.

Injection Volume: 10-20 µL.

3. Standard and Sample Preparation:

Standard Preparation: Accurately weigh and dissolve 5-Keto Fluvastatin reference standard

in a suitable diluent (e.g., mobile phase or a methanol/water mixture) to a final concentration

of approximately 5-10 µg/mL.

Sample Preparation: Accurately weigh the Fluvastatin API or powdered dosage form and

dissolve in the diluent to achieve a target concentration of the main analyte (e.g., 1 mg/mL).

The concentration of impurities will be relative to this.

System Suitability: Prepare a solution containing Fluvastatin and known impurities (including

5-Keto Fluvastatin) to verify the resolution, tailing factor, and reproducibility of the system.

4. Analysis and Data Interpretation:
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Inject the blank (diluent), system suitability solution, standard, and sample solutions.

Identify the 5-Keto Fluvastatin peak in the sample chromatogram by comparing its retention

time with that of the reference standard.

Quantify the impurity using the peak area response, typically by comparison to the standard

or as a percentage relative to the main Fluvastatin peak.

Trustworthiness and Self-Validation: The inclusion of a system suitability solution containing

both the API and the impurity is a self-validating step. It ensures that the chromatographic

system can adequately separate the compounds on the day of analysis, confirming the

method's specificity and providing confidence in the quantitative results.

Conclusion
5-Keto Fluvastatin is a critical impurity whose chemical properties must be thoroughly

understood for the safe and effective development of Fluvastatin drug products. Its identity,

physicochemical characteristics, and formation pathway inform the development of robust

analytical controls. The predictive spectroscopic data and detailed chromatographic protocols

outlined in this guide provide a strong foundation for researchers and scientists to detect,

quantify, and control this impurity, thereby ensuring the quality and stability of the final

pharmaceutical product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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